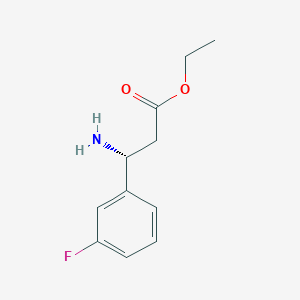![molecular formula C8H17ClN2O3 B13512651 [(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)
[(5-Aminohexyl)carbamoyl]formicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C8H16N2O3·HCl and a molecular weight of 224.69 g/mol . It is also known by its IUPAC name, 2-[(5-aminohexyl)amino]-2-oxoacetic acid hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 5-aminohexylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The general reaction scheme is as follows:
[ \text{5-Aminohexylamine} + \text{Formic acid} + \text{HCl} \rightarrow \text{[(5-Aminohexyl)carbamoyl]formic acid hydrochloride} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. The pathways involved include enzyme inhibition and activation, as well as signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid: A related compound with the formula H2NCOOH.
5-(N-Aminohexyl)carbamoyl-2’-O-methyluridine: A modified nucleoside used in oligonucleotide synthesis.
Uniqueness
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its ability to form stable derivatives and its versatility in scientific research applications make it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C8H17ClN2O3 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
2-(5-aminohexylamino)-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(9)4-2-3-5-10-7(11)8(12)13;/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H |
Clave InChI |
ACKDGFXAZRYJHV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCNC(=O)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)

![9-Oxabicyclo[3.3.1]nonan-2-one](/img/structure/B13512599.png)

amine hydrochloride](/img/structure/B13512604.png)
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)
![4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)



![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
